molecular formula C23H36O2 B13399026 Ethyl henicosa-6,9,12,15,18-pentaenoate

Ethyl henicosa-6,9,12,15,18-pentaenoate

Cat. No.: B13399026
M. Wt: 344.5 g/mol
InChI Key: RKAKAVQIMCZXPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl henicosa-6,9,12,15,18-pentaenoate typically involves the esterification of heneicosapentaenoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl henicosa-6,9,12,15,18-pentaenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl henicosa-6,9,12,15,18-pentaenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl henicosa-6,9,12,15,18-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate signaling pathways by acting as a ligand for specific receptors or enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl henicosa-6,9,12,15,18-pentaenoate is unique due to its specific arrangement of five conjugated double bonds, which imparts distinct chemical and biological properties compared to other polyunsaturated fatty acid esters .

Properties

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

ethyl henicosa-6,9,12,15,18-pentaenoate

InChI

InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3

InChI Key

RKAKAVQIMCZXPE-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC

Origin of Product

United States

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